

Gelsevirine's Engagement with STING: A Comparative Analysis of Binding Affinity and Site

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Compound of Interest		
Compound Name:	Gelsevirine	
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The Stimulator of Interferon Genes (STING) protein is a critical component of the innate immune system, orchestrating inflammatory responses against microbial and self-DNA. Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. **Gelsevirine**, a natural compound, has emerged as a novel inhibitor of STING. This guide provides a detailed comparison of **Gelsevirine**'s binding affinity and site on STING, supported by experimental data and protocols, for researchers and drug development professionals.

Gelsevirine's Binding Profile on STING

Gelsevirine has been identified as a potent and specific inhibitor of STING signaling.[1][2] Experimental evidence demonstrates that it directly binds to the STING protein, thereby modulating its activity.

Binding Affinity: The binding affinity of **Gelsevirine** to the C-terminal domain (CTD) of human STING has been quantified using surface plasmon resonance (SPR). The equilibrium dissociation constant (Kd) was determined to be 27.6 μ M.[1][3] This indicates a moderate to high binding affinity, comparable to other known STING inhibitors.

Binding Site: In silico docking analysis and competitive binding assays have revealed that **Gelsevirine** binds to the cyclic dinucleotide (CDN)-binding pocket of the STING dimer.[1][2][3] [4] This is the same pocket that the endogenous STING agonist, 2'3'-cyclic guanosine



monophosphate-adenosine monophosphate (2'3'-cGAMP), binds to. By occupying this pocket, **Gelsevirine** competitively inhibits the binding of 2'3'-cGAMP, thus preventing STING activation. [1][2]

Mechanism of Inhibition: Upon binding to the CDN pocket, **Gelsevirine** locks the STING protein in an inactive, open conformation.[1][2][4] This conformational lock prevents the dimerization and subsequent activation of STING, which are crucial steps for downstream signaling.[1][2][3] Furthermore, **Gelsevirine** has been shown to promote the K48-linked ubiquitination and degradation of STING, likely through the recruitment of the E3 ubiquitin ligase TRIM21.[1][2][5] This dual mechanism of action—competitive inhibition and induced degradation—contributes to its potent inhibitory effect on the STING pathway.

Comparative Analysis of STING Ligands

The following table provides a comparative overview of the binding affinities and inhibitory concentrations of **Gelsevirine** and other STING modulators.

Compound	Туре	Target	Binding Affinity (Kd)	Inhibitory Concentration (IC50)
Gelsevirine	Inhibitor	Human STING	27.6 μM[1][3]	0.766 μM (for IFNB expression) [1]
2'3'-cGAMP	Agonist	Human STING	High affinity (nM range)	N/A
Astin C	Inhibitor	Human STING	53 nM[1]	10.8 μM (for IFNB expression) [1]
Compound 18	Inhibitor	Human STING	N/A	11 μM[1]
SN-011	Inhibitor	Human STING	4.03 nM[6]	N/A
H-151	Inhibitor	Human & Murine STING	N/A	Micromolar range



Note: N/A indicates that the data was not available in the provided search results.

Experimental Protocols

A key experiment to determine the binding affinity and kinetics of **Gelsevirine** to STING is Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) Protocol for Gelsevirine-STING Binding Analysis:

- Immobilization of STING Protein:
 - The purified C-terminal domain (CTD) of human STING protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
 - The surface of the chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - A solution of the STING-CTD protein in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.
 - Any remaining active sites on the chip are deactivated with an injection of ethanolamine-HCl.
- Binding Analysis:
 - A series of dilutions of **Gelsevirine** in a suitable running buffer (e.g., HBS-EP+) are prepared.
 - Each concentration of **Gelsevirine** is injected over the immobilized STING protein on the sensor chip for a defined association time, followed by an injection of running buffer for a defined dissociation time. A reference flow cell without immobilized STING is used to subtract non-specific binding.
 - The change in the refractive index at the sensor surface, which is proportional to the mass of bound analyte, is monitored in real-time and recorded as a sensorgram.
- Data Analysis:

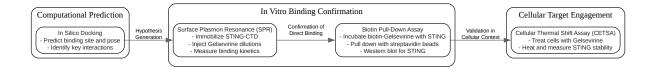


- The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).
- The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation rate constant to the association rate constant (Kd = kd/ka).

Other Supporting Experimental Methods:

- Biotin Pull-Down Assay: This assay confirms the direct interaction between Gelsevirine and STING. Biotinylated Gelsevirine is incubated with cell lysates containing STING protein.
 Streptavidin beads are then used to pull down the biotinylated Gelsevirine and any interacting proteins, which are subsequently identified by Western blotting for STING.[1][2][3]
- In Silico Docking: Computational modeling is used to predict the binding mode and identify key interacting residues between **Gelsevirine** and the STING protein.[1][3][4]

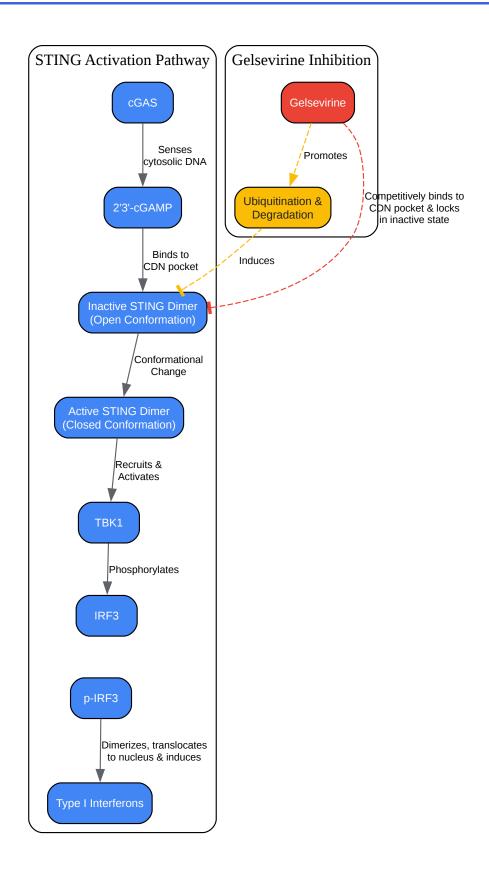
Visualizations



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Caption: Experimental workflow for confirming **Gelsevirine** binding to STING.





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